WS6

説明

Nomenclature and Contextual Ambiguity in Scientific Literature

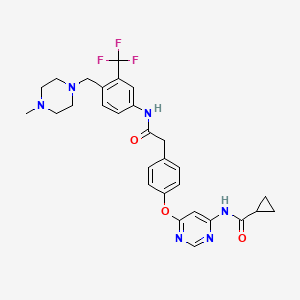

The use of code names like "WS6" in scientific literature can sometimes lead to contextual ambiguity, as such designations may not always immediately convey the specific chemical structure or properties of the compound. While "this compound" is consistently linked to a particular molecular entity in the reviewed academic contexts, the use of code names is a common practice in early-stage research or within specific research groups before a compound receives a widely recognized scientific name or a CAS registry number is predominantly used in publications europa.eu. The formal name associated with this compound is 4-[[6-[(cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzeneacetamide, and it is assigned CAS Number 1421227-53-3 caymanchem.com. This formal nomenclature and the CAS number provide a precise and unambiguous identifier for the compound in chemical databases and scientific discourse, mitigating potential confusion that might arise solely from the code name "this compound".

It is important to distinguish the use of "research chemical" in the context of academic research, where it refers to compounds used in controlled scientific studies, from the colloquial use of the term which often refers to substances sold illicitly for recreational purposes with little understanding of their properties or risks greenhousetreatment.com. The this compound discussed in academic literature falls under the former category, being a compound synthesized and studied for its specific biological effects in a controlled research environment caymanchem.comnih.govnih.govmedchemexpress.com.

Scope and Significance of this compound Research Across Disciplines

Research involving this compound spans multiple academic disciplines, reflecting the compound's diverse biological activities. A significant area of investigation is in the field of endocrinology and metabolism, specifically focusing on its effects on pancreatic cells caymanchem.comnih.govresearchgate.netglpbio.comresearchgate.net. Studies have explored this compound as a potential inducer of pancreatic β-cell proliferation, which is highly relevant to diabetes research caymanchem.comnih.govresearchgate.netglpbio.comresearchgate.net. Beyond pancreatic cells, research has also examined its effects on alpha cell proliferation nih.govglpbio.com.

Furthermore, this compound has been investigated in cancer research, particularly in the context of acute myeloid leukemia (AML) and neuroblastoma nih.govmedchemexpress.comnih.govresearchgate.netaacrjournals.org. Studies suggest this compound can inhibit the growth of certain cancer cells and interfere with specific protein interactions involved in tumorigenesis nih.govmedchemexpress.comnih.govaacrjournals.org. Its potential as a broad-range tyrosine kinase inhibitor has also been suggested, indicating a wider scope in oncology research nih.gov.

The compound's influence extends to neuroscience, with studies investigating its effects on hippocampal neurogenesis and potential implications for depressive-like behaviors in animal models medchemexpress.com. Additionally, this compound has been explored in the context of inducing murine totipotent stem cells .

The significance of this compound research lies in its potential therapeutic implications across these varied disciplines. Its ability to stimulate pancreatic cell proliferation could be relevant for diabetes treatments caymanchem.comnih.govnih.gov. In oncology, its inhibitory effects on cancer cells highlight its potential as a lead compound for developing new cancer therapies nih.govmedchemexpress.comnih.govaacrjournals.org. The exploration of its effects on neurogenesis also opens avenues for research into neurological and psychiatric conditions medchemexpress.com.

While the search results provide information on the biological activities and some mechanisms of action, detailed data tables on synthesis, comprehensive characterization data beyond basic properties, and extensive quantitative research findings across all disciplines are distributed among the cited primary research articles. The provided snippets offer insights into specific findings, such as EC50 values for cell proliferation and observations in animal models caymanchem.comnih.govglpbio.comresearchgate.netselleckchem.com.

Summary of Key Research Areas and Findings:

| Research Area | Key Findings Related to this compound | Relevant Citations |

| Endocrinology & Metabolism | Stimulates pancreatic β and α cell proliferation; ameliorates diabetes in mouse models; involves IKKε and EBP1 pathways. caymanchem.comnih.govresearchgate.netglpbio.comresearchgate.net | caymanchem.comnih.govresearchgate.netglpbio.comresearchgate.netnih.gov |

| Cancer Research | Inhibits growth of FLT3-ITD+ AML and K562 CML cells; disrupts PA2G4-MYCN binding in neuroblastoma cells. nih.govmedchemexpress.comnih.govresearchgate.netaacrjournals.org | nih.govmedchemexpress.comnih.govresearchgate.netaacrjournals.org |

| Neuroscience | Induces hippocampal neurogenesis; alleviates depressive-like behavior in rats. medchemexpress.com | medchemexpress.com |

| Stem Cell Research | Induces murine totipotent stem cells (in combination with other factors). |

Note: The data presented in this table is a summary of findings reported in the cited academic literature. For detailed experimental data, refer to the original publications.

Chemical Information for this compound:

| Property | Value | Source |

| Formal Name | 4-[[6-[(cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzeneacetamide | caymanchem.com |

| CAS Number | 1421227-53-3 | caymanchem.com |

| Molecular Formula | C₂₉H₃₁F₃N₆O₃ | caymanchem.com |

| Molecular Weight | 568.6 g/mol | caymanchem.com |

| λmax | 244 nm | caymanchem.com |

特性

IUPAC Name |

N-[6-[4-[2-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]-2-oxoethyl]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c1-37-10-12-38(13-11-37)17-21-6-7-22(15-24(21)29(30,31)32)35-26(39)14-19-2-8-23(9-3-19)41-27-16-25(33-18-34-27)36-28(40)20-4-5-20/h2-3,6-9,15-16,18,20H,4-5,10-14,17H2,1H3,(H,35,39)(H,33,34,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODTDQFHDJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101882 | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421227-53-3 | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421227-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ws6 Small Molecule : a Modulator of Cellular Processes

Discovery and Initial Biological Characterization

The identification of small molecules capable of stimulating cell proliferation is a significant area of research, particularly in the context of regenerative medicine. WS6 was discovered through systematic screening efforts aimed at finding compounds that could promote cell growth.

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) played a crucial role in the discovery of this compound. This methodology involves rapidly testing a large number of compounds for a specific biological activity. In the case of this compound, the screening was performed using cell-based assays designed to identify molecules that induce proliferation in beta cells. R7T1 cells, a growth-arrested rat beta-cell line, were utilized in a high-throughput screen to identify proliferative small molecules. genecards.orguniprot.orgactivemotif.comnih.gov This approach allowed for the efficient evaluation of numerous compounds to pinpoint those with the desired effect on beta cell proliferation.

Identification as a β-Cell Proliferation Inducer

Following the HTS, this compound was identified as a molecule capable of inducing beta cell proliferation. Studies confirmed that this compound stimulated proliferation in both rodent and human primary islets. genecards.orguniprot.orgnih.govuniprot.orguniprot.orguniprot.orgwikipedia.org This proliferative effect was observed in dissociated human islets as well as whole human islets. uniprot.org While initially recognized for its impact on beta cells, further research revealed that this compound is not exclusively specific to beta cells and also stimulates the proliferation of alpha cells in human islets. genecards.orguniprot.orguniprot.org Despite promoting proliferation in both alpha and beta cells, this compound did not appear to negatively affect the differentiation status or viability of human islet cells. genecards.orguniprot.orguniprot.org

Research findings on the proliferative effects of this compound include:

| Cell Type | Effect on Proliferation | EC₅₀ / ECmax | Reference(s) |

| R7T1 cells (rat beta-cell line) | Induces proliferation | 0.28 μM | uniprot.orgactivemotif.comuniprot.orgzfin.org |

| Human primary islets | Promotes proliferation | 400 nM (ECmax over 4 days) | uniprot.orgnih.gov |

| Rat primary islets | Induces proliferation | 200 nM (ECmax over 4 days) | uniprot.orgnih.gov |

| Human alpha cells | Stimulates proliferation | Not specified | genecards.orguniprot.orguniprot.org |

Mechanistic Elucidation of this compound Biological Action

Investigation into how this compound exerts its proliferative effects has revealed its interaction with key signaling pathways and proteins involved in cell cycle regulation.

Inhibition of IκB Kinase (IKK) Pathway Signaling

The IκB kinase (IKK) pathway has been implicated in the mechanism of action of this compound. genecards.orguniprot.orgactivemotif.comnih.govuniprot.orguniprot.orgaffbiotech.com Specifically, IκB kinase ε (IKKε) has been identified as a putative target of this compound. nih.govnih.gov The IKK complex plays a role in the NF-κB signal transduction cascade, which is involved in various cellular processes, including inflammation and cell survival. genecards.org Modulation of IκB kinase activity by this compound is thought to contribute to its proliferative effects. genecards.org

Modulation of Erb3 Binding Protein-1 (EBP1) Function

Erb3 binding protein-1 (EBP1) is another key protein involved in the mechanism by which this compound promotes proliferation. genecards.orguniprot.orgactivemotif.comnih.govuniprot.orguniprot.orgnih.govaffbiotech.com EBP1 is known as a cell-cycle regulator and plays a role in cell survival, cell cycle arrest, and differentiation. genecards.org It functions as a suppressor of cell replication. genecards.orgnih.gov this compound has been shown to modulate the function of EBP1. uniprot.orgactivemotif.comuniprot.orgaffbiotech.com Overexpression of EBP1 has been observed to reduce the ability of this compound to induce cell proliferation in R7T1 cells. genecards.org

Interactions with E2F-mediated Transcription

EBP1 is known to inhibit the transcription of promoters regulated by E2F transcription factors, specifically E2F1, by recruiting histone acetylase activity. genecards.orgnih.gov E2F transcription factors are critical regulators of the cell cycle, controlling the expression of genes necessary for progression from G1 to S phase. zfin.org this compound has been found to block the ability of EBP1 to suppress E2F-mediated transcription. uniprot.orgzfin.orgnih.gov This disruption of EBP1's inhibitory function likely contributes to the increased cell proliferation observed with this compound treatment. Studies in R7T1 cells have shown that this compound treatment leads to an upregulation of cellular E2F mRNA and transcription activity, consistent with the blocking of EBP1's suppressor function towards E2F-mediated transcription. nih.gov

Influence on MYCN Protein Stability and PA2G4 Interaction

Data on the effect of this compound on MYCN and PA2G4 protein levels in neuroblastoma cells is summarized in the table below, based on findings from in vitro studies:

| Cell Line | Treatment | Effect on MYCN Protein Levels | Effect on PA2G4 Protein Levels | Reference |

| Neuroblastoma cell lines (e.g., BE(2)-C, Kelly) | This compound (0.5–1 mmol/L, 72 h) | Markedly reduced | Markedly reduced | nih.govunibo.it |

Activation of ERBB2 Phosphorylation and PI3K Signaling

This compound has been shown to activate ERBB2 phosphorylation and downstream PI3K signaling. medchemexpress.com The ERBB family of receptor tyrosine kinases, including ERBB2, plays a significant role in regulating cell proliferation and survival through various downstream pathways, such as the PI3K/AKT pathway. nih.govmdpi.comnih.govnih.gov Studies in neonatal mouse cochlea have indicated that this compound promotes cell proliferation by activating ERBB2 phosphorylation and PI3K activity. medchemexpress.comnih.gov This suggests that this compound can enhance signaling through this critical pathway. medchemexpress.comnih.gov

Data illustrating the effect of this compound on ERBB2 and PI3K phosphorylation in neonatal mouse cochlea cells is presented below:

| Cell Type | Treatment | Time Point | Effect on p-ERBB2 | Effect on p-PI3Kreg | Reference |

| Neonatal mouse cochlea cells | This compound (0.1, 0.5 μM) | 15 min | Activation/Increased phosphorylation | Activation/Increased phosphorylation | medchemexpress.comnih.gov |

Enhancement of Epidermal Growth Factor Receptor (EGFR) Family Signaling Pathways

Beyond its effect on ERBB2, this compound has been reported to enhance signaling through the broader Epidermal Growth Factor Receptor (EGFR) family pathways. medchemexpress.com The EGFR family members (EGFR, ERBB2, ERBB3, and ERBB4) are key regulators of cell growth, proliferation, and survival, activating multiple downstream signaling cascades including the MAPK and PI3K pathways. mdpi.comnih.govwikipedia.org Research suggests that pharmacological activation of EGFR family signaling by small molecules like this compound can promote cell proliferation in certain contexts. nih.gov This enhancement of EGFR family signaling pathways by this compound contributes to its observed effects on cellular processes. medchemexpress.comnih.gov

Therapeutic Research Avenues for Small Molecule this compound

Research into the therapeutic potential of this compound is primarily focused on its ability to modulate cellular proliferation, particularly in the context of pancreatic islet regeneration. nih.govoup.comjst.go.jpcaymanchem.comwjgnet.com

Pancreatic Islet Cell Proliferation and Regeneration Research

This compound has been investigated for its potential to stimulate the proliferation and regeneration of pancreatic islet cells, which are crucial for glucose regulation. nih.govoup.comjst.go.jpcaymanchem.comwjgnet.com The quiescent nature of human beta cells presents a challenge in diabetes treatment, and identifying agents that can stimulate their proliferation is an area of significant research. nih.govjst.go.jp

Induction of β-Cell Proliferation in Rodent and Human Primary Islets

Multiple studies have demonstrated that this compound can induce beta-cell proliferation in both rodent and human primary islets. nih.govresearchgate.netnih.govfrontiersin.orgmedchemexpress.comoup.comjst.go.jpcaymanchem.com High-throughput screening identified this compound as a small molecule inducer of beta cell proliferation. nih.govresearchgate.netbiocrick.comoup.com this compound has been shown to stimulate human beta cell proliferation in cultured human islets, including both dissociated and whole human islets. nih.govnih.gov In rodent models, this compound treatment has been associated with increased beta cell proliferation and an improvement in blood glucose levels in a mouse model of diabetes. nih.govoup.comcaymanchem.com The effect on beta cell proliferation has been observed in a dose-dependent manner in primary rat and human islets. researchgate.net

Key findings on this compound-induced beta cell proliferation are summarized below:

| Islet Source | Format | This compound Concentration | Duration | Observed Effect | Reference |

| Rat primary islets | Intact | Dose-dependent | 4 days | Significant proliferation increase | researchgate.net |

| Human primary islets | Intact | Dose-dependent (ECmax = 400 nM) | 4 days | Significant proliferation increase | researchgate.netcaymanchem.com |

| Human primary islets | Dissociated | 1 μM | 48 h | Stimulated proliferation | medchemexpress.com |

| Human primary islets | Whole | Not specified | Not specified | Stimulated proliferation | nih.gov |

Stimulation of α-Cell Proliferation in Human Pancreatic Islets

In addition to its effects on beta cells, research has shown that this compound also stimulates the proliferation of alpha cells in human pancreatic islets. nih.govccia.org.aumedchemexpress.comcaymanchem.comresearchgate.net This indicates that this compound is not exclusively a beta cell-specific mitogen in human islets. nih.govjst.go.jp Studies using immunofluorescent analysis have quantified the proliferation of alpha cells in human islets exposed to this compound. researchgate.net This finding expands the understanding of this compound's effects on the different endocrine cell populations within pancreatic islets. nih.govjst.go.jp

Data on this compound-induced alpha cell proliferation in human islets is presented below:

| Islet Source | Treatment | Duration | Observed Effect | Reference |

| Human pancreatic islets | This compound (1.0 μM) | 96 hours | Stimulated alpha cell proliferation | nih.govresearchgate.net |

| Human pancreatic islets | This compound (1 μM) | 48 h | Stimulated alpha cell proliferation | medchemexpress.com |

Impact on Pancreatic Islet Cell Mass and Glucose Homeostasis in In Vivo Models

Research indicates that this compound can stimulate the proliferation of pancreatic beta (β) cells. caymanchem.comnih.gov In vivo studies using the RIP-DTA mouse model of β-cell ablation demonstrated that this compound treatment led to an increase in β-cell proliferation and an improvement in blood glucose levels. caymanchem.comresearchgate.netnih.gov One study reported a significant increase in β-cell mass after six weeks of this compound treatment in mice, accompanied by a decrease in hyperglycemia. researchgate.net this compound has been shown to stimulate proliferation in both rodent and human primary islets. caymanchem.com Specifically, it stimulated proliferation of approximately 3% of human β-cells in culture. choudharylab.com

Maintenance of Islet Cell Differentiation Phenotype

Studies have investigated whether the proliferative effects of this compound on pancreatic islet cells impact their differentiation status. Research on human islets treated with this compound showed that the compound stimulated the proliferation of both beta and alpha (α) cells while maintaining cellular viability and the beta cell differentiated phenotype. nih.govresearchgate.netnih.gov this compound did not alter the proportion of insulin-positive beta cells or the expression of beta cell-specific transcription factors. nih.govresearchgate.netresearchgate.net This suggests that this compound promotes proliferation without causing significant dedifferentiation of human beta cells. nih.gov

Oncological Research: Targeting Malignancies

This compound has also been explored in the context of oncological research, particularly for its potential to target malignancies.

Overcoming Drug Resistance in Acute Myeloid Leukemia (AML)

This compound has shown potential in overcoming drug resistance in Acute Myeloid Leukemia (AML), particularly in cells harboring the FLT3-ITD mutation. medchemexpress.commdpi.com Studies identified this compound as being active against FLT3-ITD AML. mdpi.comnih.gov this compound has been found to overcome drug resistance and kill FLT3-ITD AML primitive cells by targeting FLT3-ITD driven kinase. medchemexpress.com Research suggests that this compound shows a similar mechanism and potency to approved drugs like ponatinib and cabozantinib in this context. mdpi.comnih.govresearchgate.net

Cytotoxic Effects on Leukemia Cell Lines (MV4-11, MOLM13, K562)

This compound exhibits cytotoxic effects on several leukemia cell lines. It has been shown to inhibit the growth of FLT3-ITD+ AML cell lines (MV4-11 and MOLM13) and the K562 chronic myeloid leukemia (CML) cell line. Studies have reported low IC50 values for this compound against MV4-11 and MOLM13 cells, indicating potent inhibitory activity. medchemexpress.com The IC50 values for this compound were reported as 0.24 nM for MV4-11, 0.21 nM for MOLM13, and 40.48 nM for K562 cells. medchemexpress.com These findings suggest that this compound is particularly efficacious against FLT3-ITD+ AML cells. nih.gov

Table 1: Cytotoxicity of this compound on Leukemia Cell Lines (IC50 values)

| Cell Line | Leukemia Type | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD+ AML | 0.24 | medchemexpress.com |

| MOLM13 | FLT3-ITD+ AML | 0.21 | medchemexpress.com |

| K562 | Chronic Myeloid Leukemia | 40.48 | medchemexpress.com |

Neurological and Psychiatric Disorder Investigations

Investigations have also explored the potential of this compound in neurological and psychiatric disorders.

Alleviation of Depression-like Behaviors in Rodent Models

This compound has demonstrated the ability to alleviate depression-like behaviors in rodent models. In a chronic unpredictable mild stress (CUMS) induced depression model in male Sprague Dawley rats, this compound administration reversed the reduction of neurogenesis, GABAergic neurons, dendritic complexity, spinal density, and synaptic plasticity associated protein 95 (PSD95) associated with CUMS. medchemexpress.commedchemexpress.cn this compound has been shown to enhance GABA signaling and dendritic density in the hippocampus of these rats. medchemexpress.commedchemexpress.cn This suggests that this compound displays antidepressant and anxiolytic activity in this animal model.

Table 2: Effects of this compound in a Rodent Model of Depression (CUMS Rats)

| Effect Measured | Observation in CUMS + this compound Group compared to CUMS Group | Reference |

| Neurogenesis | Reversed reduction | medchemexpress.commedchemexpress.cn |

| GABAergic neurons | Reversed reduction | medchemexpress.commedchemexpress.cn |

| Dendritic complexity | Reversed reduction | medchemexpress.commedchemexpress.cn |

| Spinal density | Reversed reduction | medchemexpress.commedchemexpress.cn |

| Synaptic plasticity associated protein 95 (PSD95) | Reversed reduction | medchemexpress.commedchemexpress.cn |

| GABA signaling in hippocampus | Enhanced | medchemexpress.commedchemexpress.cn |

| Dendritic density in hippocampus | Enhanced | medchemexpress.commedchemexpress.cn |

| Antidepressant and anxiolytic activity (behavioral) | Displayed |

Enhancement of GABA Signaling and Hippocampal Dendritic Density

Research indicates that this compound can influence neuronal signaling, specifically enhancing GABA signaling. medchemexpress.comtocris.comrndsystems.comdntb.gov.uamedchemexpress.com Studies in a rat model of chronic unpredictable mild stress (CUMS)-induced depression demonstrated that this compound administration (2.2 mg/kg; once a day; 28 days; i.p.) alleviated depressive-like behavior. medchemexpress.com This effect was correlated with the enhancement of GABA signaling and an increase in dendritic density within the hippocampus. medchemexpress.comtocris.com this compound treatment in this model reversed the reduction of neurogenesis, GABAergic neurons, dendritic complexity, spinal density, and synaptic plasticity-associated protein 95 (PSD95) that were associated with CUMS. medchemexpress.com

Computational Studies on Acetylcholinesterase and Neurotrophic Factor Binding for Alzheimer's Disease Potential

Computational studies have explored the potential of this compound as a therapeutic agent for Alzheimer's disease. medchemexpress.comresearchgate.netmdpi.comresearcher.life Docking analysis suggests that this compound exhibits favorable binding energies with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the degradation of acetylcholine, a neurotransmitter crucial for cognitive function. researchgate.netmdpi.comresearcher.life Specifically, this compound showed a binding energy of -10.1 kcal/mol with Acetylcholinesterase and -7.8 kcal/mol with butyrylcholinesterase in docking results. researchgate.netresearcher.life

Furthermore, computational studies indicate that this compound demonstrates promising binding potential with neurotrophin targets, including Brain-derived Neurotrophic Factor, Neurotrophin 4, Nerve Growth Factor, and Neurotrophin 3. researchgate.netresearcher.life These factors play vital roles in neuronal survival, growth, and differentiation. researchgate.net The favorable binding characteristics with cholinesterases and neurotrophic factors observed in computer simulations suggest this compound's potential for treating Alzheimer's disease. medchemexpress.comresearchgate.net

Other Bioactivities and Emerging Applications

Beyond its effects on pancreatic cells and neuronal systems, this compound has demonstrated other biological activities.

Antioxidant and Anti-inflammatory Activities

This compound has been reported to possess antioxidant and anti-inflammatory properties. medchemexpress.comresearchgate.netkoreascience.krmbl.or.kr Studies, including comparative docking analysis, have revealed significant antioxidant and anti-inflammatory activities of this compound. researchgate.net For example, culture supernatants from Acetobacter pasteurianus this compound showed 64% 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity, indicating antioxidant potential. koreascience.krmbl.or.kr

Cochlear Cell Proliferation Induction

This compound has shown the ability to promote cell proliferation in the cochlea, the auditory portion of the inner ear. medchemexpress.comfrontiersin.orgnih.govnih.gov In studies using cochlear explants from neonatal mice, this compound treatment (0.1, 0.5 μM, 15 min) promoted cell proliferation by activating ERBB2 phosphorylation and PI3K activity, thereby enhancing EGFR family signaling. medchemexpress.comfrontiersin.org This induction of supporting cell proliferation in vitro suggests a potential role for this compound in cochlear regeneration research. frontiersin.orgnih.govnih.gov

Advanced Methodologies in Small Molecule this compound Research

Research into the biological activities of this compound frequently utilizes advanced in vitro methodologies.

In Vitro Cell Culture Models and Systems (e.g., Dissociated Islets, Established Cell Lines)

A variety of in vitro cell culture models and systems are employed to investigate the effects of this compound. These include the use of dissociated islets and established cell lines. selleckchem.comcaymanchem.comtocris.comfrontiersin.orgresearchgate.netresearchgate.net

Studies on pancreatic beta cell proliferation have utilized both dissociated human and rodent primary islets. caymanchem.comnih.govresearchgate.netresearchgate.netnih.govapexbt.com this compound has been shown to stimulate proliferation in these models, with reported EC50 values of 0.4 μM for rat beta cells and similar potency for human beta cells in dissociated formats. researchgate.netapexbt.com In intact human islet cultures, this compound stimulated a four-fold increase in beta cell proliferation as measured by Ki67 incorporation. researchgate.net this compound also stimulates alpha cell proliferation in human pancreatic islets. caymanchem.comnih.govapexbt.comresearchgate.net

Established cell lines are also widely used. For instance, the mouse beta cell line R7T1 has been used to identify this compound as a proliferation inducer, with an EC50 value of 0.28 µM in this cell line. selleckchem.comnih.govapexbt.com Other cell lines mentioned in the context of this compound research include MV4-11, MOLM13, and K562 cells, where this compound exhibited cytotoxicity with varying IC50 values. medchemexpress.comrndsystems.com Breast cancer cell line MCF-7 has been used to study the effect of this compound on p-ERBB2 protein expression. medchemexpress.com R7T1 cells are often growth-arrested before treatment with this compound to assess proliferation. selleckchem.com

The use of these diverse in vitro models allows for detailed investigation into the cellular and molecular mechanisms underlying this compound's effects, such as its modulation of the IκB kinase pathway and EBP1. selleckchem.comcaymanchem.comadooq.comnih.govsigmaaldrich.comnih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71566751 |

| Acetylcholinesterase (AChE) | 6074 |

| Butyrylcholinesterase (BChE) | 2584 |

| GABA | 149 |

| ERBB2 | - |

| PI3K | - |

| EBP1 (PA2G4) | - |

| PSD95 | - |

| Brain-derived Neurotrophic Factor (BDNF) | - |

| Neurotrophin 4 | - |

| Nerve Growth Factor (NGF) | - |

| Neurotrophin 3 | - |

| DPPH | 74358 |

| Acetobacter pasteurianus | - |

| Ki67 | - |

| EdU (5-ethynyl-2′-deoxyuridine) | 11488713 |

| IκB kinase | - |

| R7T1 cell line | - |

| MV4-11 cell line | - |

| MOLM13 cell line | - |

| K562 cell line | - |

| MCF-7 cell line | - |

| CHIR | 9941602 |

| WS3 | 53336909 |

| 5-azacytidine (AZA) | 9444 |

| LY (Notch inhibitor) | - |

| Atoh1 | - |

| BIX01294 | 11881585 |

| SOX2 | - |

| TTNPB | 639518 |

| 1-azakenpaullone | 135408 |

| FLT3-ITD | - |

| MYCN | - |

| PA2G4 | - |

| IKKε | - |

| E2F1 | - |

| CDK6 | - |

| Cyclin D1 | - |

| E2F3 | - |

| RIP-DTA mouse model | - |

| Lgr5 | - |

| Wnt pathway | - |

| ErbB | - |

| EGFR family | - |

| Sox2 | - |

| β-CATENIN | - |

| SHH | - |

| HBEGF | 6742 |

| F2RL1 | - |

| DYRK1A | - |

| CLKs | - |

| Harmine | 3404 |

| AS1842856 | 11287763 |

| GLP-1R | - |

| TGFβ | - |

| HGF | - |

| EGF | 6131 |

| Lycopersicon esculentum | - |

| Sodium silicate | 14943 |

| SOD | - |

| CAT | - |

| APX | - |

| POX | - |

| MDA | 10254 |

| β-carotene | 5280489 |

| Lycopene | 446951 |

| Solanum tuberosum | - |

| Weisella | - |

| Gluconobacter | - |

| Lactic acid bacteria (LAB) | - |

| Acetic acid bacteria (AAB) | - |

| Rivastigmine | 6068 |

| Donepezil | 3150 |

| Pterostilbene | 5281721 |

| Resveratrol | 445154 |

| Fluorouracil | 3385 |

| Melatonin | 896 |

| Celecoxib | 2662 |

| Anakinra | 123965 |

| TTNPB | 639518 |

| 1-azakenpaullone | 135408 |

| Lgr5-positive supporting cells | - |

| Atoh1-nGFP reporter mice | - |

| CA-ERBB2 transgene | - |

| ROSA-rtTA knock-in gene | - |

| BHK21-ACE2 cells | - |

| SARS-CoV-2 spike | - |

| SARS-CoV | - |

| hCoV-HKU1 | - |

| hCoV-OC43 | - |

| MERS-CoV | - |

| Expi-293 cells | - |

| FreeStyle 293-F cells | - |

| WS4 | - |

| RaTG13 | - |

| Pangolin_GD | - |

| Pangolin_GX | - |

| Frankfurt1 | - |

| Civet007-2004 | - |

| WIV1 | - |

| SHC014 | - |

| ACE2 | - |

| S2P | - |

| Lgr5-positive cells | - |

| CHIR | 9941602 |

| WS3 | 53336909 |

| 5-azacytidine | 9444 |

| Atoh1-GFP-positive cells | - |

| G9a inhibitor BIX01294 | 11881585 |

| Lgr5-GFP fluorescence | - |

| BIX01294 | 11881585 |

| SOX2 | - |

| RIP-DTA mouse model | - |

| IKKε | - |

| EBP1 | - |

| E2F | - |

| CDK7 | - |

| Cyclin D1 | - |

| Cyclin H | - |

| 5-iodotubercidin (5-IT) | 97297 |

| DYRK1A | - |

| CLKs | - |

| Harmine | 3404 |

| CD4+ T cells | - |

| CD8+ T cells | - |

| WS1 | 16017479 |

| RIP-DTA mouse model | - |

| GLP-1R | - |

| TGFβ | - |

| HGF | - |

| EGF | 6131 |

| Harmine | 3404 |

| β-actin | - |

| TMB substrate | - |

| Autodock 4.2 | - |

| Autodock Vina | - |

| GLP-1R receptors | - |

| TGFβ receptors | - |

| HGF receptors | - |

| EGF receptors | - |

| 5-iodotubercidin | 97297 |

| Gephyrin | - |

| Artemisinins | - |

| AS1842856 | 11287763 |

| CKD6 | - |

| Cyclin D1 | - |

| E2F3 | - |

| Lgr5-positive supporting cells | - |

| CHIR | 9941602 |

| WS3 | 53336909 |

| 5-azacytidine | 9444 |

| WS3 | 53336909 |

| This compound | 71566751 |

| CHIR | 9941602 |

| LY | - |

| 5-azacytidine | 9444 |

| CHIR | 9941602 |

| Atoh1-GFP-positive cells | - |

| BIX01294 | 11881585 |

| CHIR | 9941602 |

| Lgr5-positive cells | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| CHIR | 9941602 |

| Growth factors | - |

| BIX01294 | 11881585 |

| CHIR | 9941602 |

| Lgr5-positive cells | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| ERBB2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| EBP1 (PA2G4) | - |

| EGFR family | - |

| CA-ErbB2 | - |

| GFP | - |

| HER2 (ERBB2) | - |

| CA-ErbB2 transgene | - |

| ROSA-rtTA knock-in gene | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| Atoh1-nGFP reporter mice | - |

| Atoh1-nGFP-positive cells | - |

| Sox2 | - |

| CA-ErbB2 | - |

| Sox2 | - |

| EGF | 6131 |

| PI3K | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| SOX2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| ERBB2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| EBP1 (PA2G4) | - |

| EGFR family | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| MCF-7 cells | - |

| CA-ErbB2 | - |

| GFP | - |

| HER2 (ERBB2) | - |

| CA-ErbB2 transgene | - |

| ROSA-rtTA knock-in gene | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| Atoh1-nGFP reporter mice | - |

| Atoh1-nGFP-positive cells | - |

| Sox2 | - |

| CA-ErbB2 | - |

| Sox2 | - |

| EGF | 6131 |

| PI3K | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| SOX2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| This compound | 71566751 |

| 5-iodotubercidin | 97297 |

| TGF | - |

| HGF | - |

| EGF | 6131 |

| GLP-1R | - |

| TGFβ | - |

| HGF | - |

| EGF | 6131 |

| 5-iodotubercidin | 97297 |

| This compound | 71566751 |

| GLP-1R | - |

| TGFβ | - |

| HGF | - |

| EGF | 6131 |

| 5-iodotubercidin | 97297 |

| This compound | 71566751 |

| Harmine | 3404 |

| EGF | 6131 |

| HGF | - |

| TGF-β | - |

| EGF | 6131 |

| HGF | - |

| TGF-β | - |

| β cells | - |

| β-actin | - |

| 5-iodotubercidin | 97297 |

| This compound | 71566751 |

| GLP-1R | - |

| 5-iodotubercidin | 97297 |

| GLP-1R | - |

| TGFβ | - |

| HGF | - |

| EGF | 6131 |

| GLP-1R receptor | - |

| TGFβ receptor | - |

| HGF receptor | - |

| EGF receptor | - |

| 5-iodotubercidin | 97297 |

| This compound | 71566751 |

| This compound | 71566751 |

| Acetylcholinesterase | 6074 |

| Butyrylcholinesterase | 2584 |

| Brain-derived Neurotrophic Factor | - |

| Neurotrophin 4 | - |

| Nerve Growth Factor | - |

| Neurotrophin 3 | - |

| Fluorouracil | 3385 |

| Melatonin | 896 |

| Celecoxib | 2662 |

| Anakinra | 123965 |

| Acetylcholinesterase (AChE) | 6074 |

| Butylcholinesterase (BCHE) | 2584 |

| Acetylcholine | 187 |

| Rivastigmine | 6068 |

| 2-pentadecanone, 6, 10, 14-trimethyl | - |

| Eicosanoic acid | 11205 |

| Linalyl acetate | 8061 |

| TYR A 334 | - |

| Donepezil | 3150 |

| 2-pentadecanone, 6, 10, 14-trimethyl | - |

| ACHE | - |

| 2-pentadecanone, 6, 10, 14-trimethyl-derived piperidone | - |

| Pyrrole derivatives | - |

| Gelidiella acerosa phytoconstituents | - |

| This compound | 71566751 |

| WS3 | 53336909 |

| ERBB2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| SOX2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| ERBB2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| EBP1 (PA2G4) | - |

| EGFR family | - |

| CA-ErbB2 | - |

| GFP | - |

| HER2 (ERBB2) | - |

| CA-ErbB2 transgene | - |

| ROSA-rtTA knock-in gene | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| Atoh1-nGFP reporter mice | - |

| Atoh1-nGFP-positive cells | - |

| Sox2 | - |

| CA-ErbB2 | - |

| Sox2 | - |

| EGF | 6131 |

| PI3K | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| SOX2 | - |

| WS3 | 53336909 |

| This compound | 71566751 |

| EBP1 (PA2G4) | - |

| IκB kinase pathway | - |

| R7T1 cells | - |

| Human primary islets | - |

| Rodent primary islets | - |

| RIP-DTA mouse model | - |

| Erb3 binding protein-1 (EBP1) | - |

| IκB kinase pathway | - |

| This compound | 71566751 |

| Human beta cells | - |

| Human alpha cells | - |

| Ki67 immunostaining | - |

| Dispersed human islets | - |

| Intact human islet cultures | - |

| 5-ethynyl-2′-deoxyuridine (EdU) | 11488713 |

| Ki67 staining | - |

| IκB kinase ε (IKKε) | - |

| Erb3 binding protein-1 (EBP1) | - |

| NF-κB signal transduction cascade | - |

| NF-κB transcription factor | - |

| 5-iodotubercidin (5-IT) | 97297 |

| Adenosine kinase inhibitor | - |

| Human beta cell proliferation | - |

| DYRK1A | - |

| CLKs | - |

| Harmine | 3404 |

| R7T1 cell proliferation | - |

| EBP1 | - |

| E2F1-regulated promoters | - |

| Histone acetylase activity | - |

| WS1 | 16017479 |

| R7T1 cells | - |

| Diarylurea WS1 | 16017479 |

| Diaryl-amide this compound | 71566751 |

| RIP-DTA mouse model | - |

| Erb3 binding protein-1 | - |

| IκB kinase pathway | - |

| Zinc (Zn2+) | 23992 |

| Insulin | 9609 |

| Beta-cell mitogens | - |

| ZnPDs | - |

| ZnPD1ctrl | - |

| DA-FC | - |

| Zn(II) | 3303 |

| Antibody–drug conjugates | - |

| Beta-cell surface markers | - |

| Prodrug strategy | - |

| Zinc ion (Zn(II)) | 3303 |

| ZnPD | - |

| This compound | 71566751 |

| R7T1 | - |

| Primary human islets | - |

| Rodent islets | - |

| RIP-DTA mouse model | - |

| Erb3 binding protein-1 | - |

| IκB kinase pathway | - |

| Urea | 1183 |

| This compound | 71566751 |

| Human beta cells | - |

| Human alpha cells | - |

| Ki67 immunostaining | - |

| Dispersed human islets | - |

| Intact human islet cultures | - |

| 5-ethynyl-2′-deoxyuridine (EdU) | 11488713 |

| Ki67 staining | - |

| IκB kinase ε (IKKε) | - |

| Erb3 binding protein-1 (EBP1) | - |

| NF-κB signal transduction cascade | - |

| NF-κB transcription factor | - |

| 5-iodotubercidin (5-IT) | 97297 |

| Adenosine kinase inhibitor | - |

| Human beta cell proliferation | - |

| DYRK1A | - |

| CLKs | - |

| Harmine | 3404 |

| R7T1 cell proliferation | - |

| EBP1 | - |

| E2F1-regulated promoters | - |

| Histone acetylase activity | - |

| WS1 | 16017479 |

| R7T1 cells | - |

| Diarylurea WS1 | 16017479 |

| Diaryl-amide this compound | 71566751 |

| Human beta cells | - |

| Alpha cells | - |

| IκB kinase subunit epsilon | - |

| Pancreatic ductal cells (PDCs) | - |

| Growth factors | - |

| Extracellular-matrix proteins | - |

| Transcription factor overexpression | - |

| Human PDC transdifferentiation | - |

| Human beta cell proliferation | - |

| Alpha cell proliferation | - |

| Ki67 expression | - |

| Beta cells | - |

| Non-beta cells | - |

| Alpha cells | - |

| Ki67 expression | - |

| Beta cells | - |

| Alpha cells | - |

| Endocrine cell | - |

| 6-Methylflavone | 5280443 |

| α1β2γ2L GABAA receptors | - |

| α1β2 GABAA receptors | - |

| GABA | 149 |

| Bicuculline | 2382 |

| Aminooxyacetic acid hemihydrochloride | 13734157 |

| Gabazine | 3454 |

| Amentoflavone | 5281600 |

| CGP52432 | 60826 |

| (-)-Securinine | 27246 |

| Saclofen | 6433244 |

| This compound | 71566751 |

| Jujuboside A | 101133074 |

| p-Hydroxybenzaldehyde | 12586 |

| Etiocholanolone | 441395 |

| Ginsenoside Rc | 10203046 |

| Isoguvacine hydrochloride | 65235 |

| (S)-SNAP5114 | 11319450 |

| α1β2γ2L GABAA receptors | - |

| α1β2 GABAA receptors | - |

| GABA | 149 |

| α1β2γ2L GABAA receptors | - |

| Acetylcholinesterase (ACHE) | 6074 |

| Butylcholinesterase (BCHE) | 2584 |

| Acetylcholine | 187 |

| Brain-derived Neurotrophic Factor | - |

| Neurotrophin 4 | - |

| Nerve Growth Factor | - |

| Neurotrophin 3 | - |

| Fluorouracil | 3385 |

| Melatonin | 896 |

| Celecoxib | 2662 |

| Anakinra | 123965 |

| Acetylcholinesterase (AChE) | 6074 |

| Butyrylcholinesterase (BChE) | 2584 |

| Hydrogen peroxide | 784 |

| PC12 cell injury | - |

| AChE | 6074 |

| BChE | 2584 |

| This compound | 71566751 |

| AChE | 6074 |

| BChE | 2584 |

| Hydroxyl (-OH) | - |

| Methoxy (-OCH₃) | - |

| Acetylcholine | 187 |

| Tau protein | - |

| β amyloid peptides | - |

| Resveratrol | 445154 |

| Pterostilbene | 5281721 |

| Acetobacter pasteurianus WS3 | - |

| Acetobacter pasteurianus this compound | - |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | 74358 |

| Ferric reducing antioxidant power | - |

| FeSO4 | 24506 |

| Tyrosinase | - |

| Sucrose | 5790 |

| This compound | 71566751 |

| Sodium Silicate | 14943 |

| Water Stress | - |

| Tomato (Lycopersicon esculentum) | - |

| SOD | - |

| CAT | - |

| APX | - |

| POX | - |

| T2+ this compound treatment | - |

| ROS | - |

| Sodium silicate | 14943 |

| SOD | - |

| CAT | - |

| APX | - |

| POD | - |

| Silicon | 16685866 |

| SOD | - |

| CAT | - |

| POD | - |

| SOD | - |

| CAT | - |

| APX | - |

| POX | - |

| ROS | - |

| Sodium silicate | 14943 |

| β - carotene | 5280489 |

| Lycopene | 446951 |

| Tomato fruits (Lycopersicon esculentum Mill. var. Pusa Sheetal) | - |

| Sodium silicate | 14943 |

| This compound treatment | - |

| Electrolyte leakage | - |

| T1 treatment | - |

| T2 treatment | - |

| This compound treatment | - |

| WS3 treatment | - |

| Lipid peroxidation | - |

| MDA content | 10254 |

| L. esculentum var. Pusa Sheetal leaves | - |

| Sodium silicate treatment | 14943 |

| T1 | - |

| T2 | - |

| This compound | 71566751 |

| WS3 | - |

| This compound+T2 | - |

| WS3+T1 | - |

| Sodium silicate | 14943 |

| WS3 | - |

| This compound | 71566751 |

| β-carotene | 5280489 |

| Lycopene | 446951 |

| MDA content | 10254 |

| Acetobacter pasteurianus WS3 | - |

| Acetobacter pasteurianus this compound | - |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | 74358 |

| Ferric reducing antioxidant power | - |

| FeSO4 | 24506 |

| Tyrosinase | - |

| Sucrose | 5790 |

| Hydrochloric acid | 313 |

| Sodium hydroxide | 14798 |

| Potassium sulfate | 24507 |

| Sulfuric acid | 1118 |

| Nitric acid | 944 |

| Petroleum ether | 8900 |

| Ethanol | 702 |

| Solanum tuberosum L. | - |

| Cloacimonetes | - |

| Acidobacteria | - |

| Saccaribacteria | - |

| Spirochaetae | - |

| Synergistetes | - |

| Tenericutes | - |

| Verrucomicrobia | - |

| This compound | 71566751 |

| Cyanobacteria | - |

| RP | - |

| HFP600 | - |

| RFP | - |

| Fusobacteria | - |

| Deferribacteres | - |

| Bacteriodetes | - |

| Actinobacteria | - |

| Proteobacteria | - |

| Firmicutes | - |

| Cyanobacteria | - |

| Weisella | - |

| Gluconobacter | - |

| Proteobacteria | - |

| LAB | - |

| Acetic acid bacteria | - |

| Dietary fiber | - |

| Potato | - |

| Otles and Ozgoz (2014) | - |

| Sorbitan Sesquioleate | 6433515 |

| F2RL1 | - |

| HBEGF | 6742 |

| This compound | 71566751 |

Note: PubChem CIDs are not available for all listed entities, particularly for protein names, cell lines, and bacterial strains.

This compound is recognized as a small molecule capable of inducing cell proliferation across various biological systems. Its mechanism of action is understood to involve the modulation of the IκB kinase pathway and Erb3 binding protein-1 (EBP1), also known as proliferation-associated protein 2G4 (PA2G4). medchemexpress.comselleckchem.comcaymanchem.comadooq.comnih.govsigmaaldrich.com EBP1 functions as a cell-cycle regulator that influences growth and inhibition. sigmaaldrich.comnih.gov

Enhancement of GABA Signaling and Hippocampal Dendritic Density

Investigations into the effects of this compound have revealed its capacity to modulate neuronal signaling, specifically through the enhancement of GABA signaling. medchemexpress.comtocris.comrndsystems.comdntb.gov.uamedchemexpress.com In a rat model designed to mimic chronic unpredictable mild stress (CUMS)-induced depression, administration of this compound at a dose of 2.2 mg/kg daily for 28 days via intraperitoneal injection demonstrated an alleviation of depressive-like behaviors. medchemexpress.com This observed effect was found to correlate with an increase in hippocampal dendritic density and enhanced GABA signaling within the hippocampus. medchemexpress.comtocris.com Treatment with this compound in this stress model effectively counteracted the reduction in neurogenesis, GABAergic neuron populations, dendritic complexity, spinal density, and the expression of synaptic plasticity-associated protein 95 (PSD95) that were characteristic of the CUMS condition. medchemexpress.com

Computational Studies on Acetylcholinesterase and Neurotrophic Factor Binding for Alzheimer's Disease Potential

Computational methodologies have been applied to explore the potential therapeutic utility of this compound in the context of Alzheimer's disease. medchemexpress.comresearchgate.netmdpi.comresearcher.life Molecular docking studies suggest that this compound exhibits favorable binding energies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes known to degrade acetylcholine, a neurotransmitter critical for cognitive functions. researchgate.netmdpi.comresearcher.life Specifically, docking results indicated a binding energy of -10.1 kcal/mol for this compound with Acetylcholinesterase and -7.8 kcal/mol with butyrylcholinesterase. researchgate.netresearcher.life

Furthermore, these computational investigations suggest that this compound possesses promising binding affinity for neurotrophin targets, including Brain-derived Neurotrophic Factor, Neurotrophin 4, Nerve Growth Factor, and Neurotrophin 3. researchgate.netresearcher.life These neurotrophic factors are crucial for the survival, growth, and differentiation of neurons. researchgate.net The observed favorable binding characteristics of this compound with both cholinesterases and neurotrophic factors in computational simulations highlight its potential as a candidate for Alzheimer's disease treatment. medchemexpress.comresearchgate.net

Other Bioactivities and Emerging Applications

Beyond its established effects on pancreatic cells and neuronal systems, this compound has demonstrated a range of other biological activities, suggesting broader potential applications.

Antioxidant and Anti-inflammatory Activities

This compound has been reported to exhibit both antioxidant and anti-inflammatory properties. medchemexpress.comresearchgate.netkoreascience.krmbl.or.kr Studies, including comparative docking analyses, have indicated significant antioxidant and anti-inflammatory activities associated with this compound. researchgate.net For example, culture supernatants derived from Acetobacter pasteurianus strain this compound demonstrated a 64% scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), signifying its antioxidant capacity. koreascience.krmbl.or.kr

Cochlear Cell Proliferation Induction

Research has shown that this compound is capable of promoting cell proliferation within the cochlea, the auditory component of the inner ear. medchemexpress.comfrontiersin.orgnih.govnih.gov In experiments utilizing cochlear explants from neonatal mice, treatment with this compound at concentrations of 0.1 and 0.5 μM for 15 minutes was found to induce cell proliferation. medchemexpress.comfrontiersin.org This effect was mediated through the activation of ERBB2 phosphorylation and PI3K activity, leading to enhanced signaling within the EGFR family. medchemexpress.comfrontiersin.org The induction of supporting cell proliferation observed in these in vitro studies suggests a potential role for this compound in research aimed at cochlear regeneration. frontiersin.orgnih.govnih.gov

Advanced Methodologies in Small Molecule this compound Research

The investigation into the biological activities of the small molecule this compound frequently employs advanced in vitro research methodologies.

In Vitro Cell Culture Models and Systems (e.g., Dissociated Islets, Established Cell Lines)

A diverse array of in vitro cell culture models and systems are utilized to study the effects of this compound. These encompass the use of dissociated islets and various established cell lines. selleckchem.comcaymanchem.comtocris.comfrontiersin.orgresearchgate.netresearchgate.net

Studies focused on pancreatic beta cell proliferation have extensively used both dissociated human and rodent primary islets. caymanchem.comnih.govresearchgate.netresearchgate.netnih.govapexbt.com this compound has been shown to stimulate proliferation in these models. In dissociated formats, this compound induced proliferation in rat beta cells with an EC50 of 0.4 μM and demonstrated similar potency in human beta cells. researchgate.netapexbt.com Within intact human islet cultures, this compound treatment resulted in a four-fold increase in beta cell proliferation, as indicated by Ki67 incorporation. researchgate.net Notably, this compound also stimulates the proliferation of alpha cells in human pancreatic islets. caymanchem.comnih.govapexbt.comresearchgate.net

Established cell lines serve as valuable tools in this compound research. The mouse beta cell line R7T1, for example, has been instrumental in identifying this compound as a proliferation inducer, showing an EC50 value of 0.28 µM in this specific cell line. selleckchem.comnih.govapexbt.com Other cell lines mentioned in the context of this compound studies include MV4-11, MOLM13, and K562 cells, where this compound exhibited cytotoxic effects with varying IC50 values. medchemexpress.comrndsystems.com The breast cancer cell line MCF-7 has also been utilized to investigate the impact of this compound on p-ERBB2 protein expression. medchemexpress.com R7T1 cells are commonly growth-arrested prior to this compound treatment to facilitate the assessment of proliferation. selleckchem.com

The application of these varied in vitro models enables detailed investigations into the cellular and molecular mechanisms underlying the effects of this compound, including its modulation of the IκB kinase pathway and EBP1. selleckchem.comcaymanchem.comadooq.comnih.govsigmaaldrich.comnih.govnih.gov

In Vivo Animal Models and Disease Induction Protocols (e.g., RIP-DTA Mice, Chronic Unpredictable Mild Stress Rats)

The Chronic Unpredictable Mild Stress (CUMS) rat model, a widely used paradigm for inducing depression-like behavior, has also been utilized in conjunction with this compound. medchemexpress.comnih.govnih.gov this compound has been shown to alleviate depression-like behavior in CUMS model rats by enhancing GABA signaling and dendritic density in the hippocampus. medchemexpress.com

Immunofluorescence and Flow Cytometry for Cellular Phenotyping and Proliferation Assessment

Immunofluorescence and flow cytometry are key techniques used to assess the effects of this compound on cellular populations, particularly for phenotyping and quantifying proliferation. Immunofluorescent analysis of human islets exposed to this compound has revealed its ability to stimulate proliferation in both beta and alpha cells, as indicated by Ki67 staining. nih.gov Quantification of Ki67+ beta cells and total Ki67 cells per islet provides a measure of the proliferative capacity of this compound. nih.gov

Flow cytometry has been employed for cellular phenotyping, such as identifying insulin-positive cells to assess the proportion of beta cells. researchgate.net Flow cytometry utilizing a Live/Dead stain has also been used to quantitate cellular viability after this compound treatment, demonstrating that this compound did not adversely affect human islet cell viability. nih.gov Leukemic cell engraftment in animal models has been monitored by flow cytometry, staining peripheral blood cells with specific antibodies. nih.gov

Gene Expression Analysis via Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a crucial method for analyzing gene expression levels in response to this compound treatment. This technique allows for the quantification of specific mRNA transcripts, providing insights into the molecular pathways affected by the compound.

Studies have used RT-qPCR to analyze the expression levels of various genes after this compound treatment. For instance, AXL gene expression levels were analyzed via RT-qPCR in cells treated with this compound. nih.gov Similarly, c-MYC and PIM-1 gene expression levels have been assessed using RT-qPCR to understand the impact of this compound on the FLT3-STAT5 pathway in certain cell lines. nih.gov Insulin gene expression has also been measured by qPCR in studies investigating the effects of this compound on beta cells. researchgate.netresearchgate.netresearchgate.net

qPCR is a sensitive and precise method for determining DNA copy numbers and is indispensable in molecular biology research for revealing mechanisms of molecular regulation. mdpi.com The accuracy of RT-qPCR is dependent on the use of stable reference genes for normalization. mdpi.com

Protein Expression and Phosphorylation Analysis via Western Blot

Western blot analysis is a fundamental technique used to evaluate the expression levels of specific proteins and their phosphorylation status following this compound treatment. This provides insights into the downstream effects of this compound on cellular signaling pathways.

Western blotting has been used to analyze the expression of activated STAT5 (pY STAT5) and total STAT5 in cells treated with this compound, helping to understand its impact on the FLT3-STAT5 pathway. nih.gov The expression of heat shock cognate 70 (HSC70) is often analyzed via Western blot as a loading control. nih.gov

Studies have also utilized Western blot to examine the protein expression of insulin and beta cell transcription factors in human islets exposed to this compound. researchgate.net Additionally, Western blot analysis has shown increased p-ERBB2 protein expression in a breast cancer cell line following this compound treatment. medchemexpress.com MYCN and PA2G4 protein levels have been assessed by Western blot to investigate the mechanism of action of this compound and its analogues in neuroblastoma cells. mdpi.com Western blotting can provide qualitative and semi-quantitative data about the protein of interest. sygnaturediscovery.com

Enzyme Activity Assays and Kinase Profiling Studies

Enzyme activity assays and kinase profiling studies are essential for understanding the direct molecular targets of this compound and its effects on enzymatic activity.

This compound has been identified as an inhibitor of IκB kinase and Erb3 binding protein-1 (EBP1). caymanchem.comselleckchem.commedchemexpress.com Affinity pulldown and kinase profiling studies have implicated EBP1 and the IκB kinase pathway in the mechanism of action of this compound. researchgate.netresearchgate.net

Kinase profiling during drug discovery is necessary to confirm inhibitor selectivity and assess off-target activities. researchgate.netsinobiological.com Assays like the ADP-Glo™ Kinase Assay are used to quantify enzyme activity by measuring the amount of ADP produced, which correlates with kinase activity. researchgate.netresearchgate.netpromega.com This luminescent assay is suitable for detecting the activity of various kinases. researchgate.netresearchgate.net

This compound exhibits significant cytotoxicity towards certain cell lines, with IC50 values indicating its potency as an inhibitor. medchemexpress.com

Cell Viability and Cytotoxicity Assays (e.g., CellTiter Glo, MTT Assay)

Cell viability and cytotoxicity assays are widely used to determine the effects of this compound on cell survival and proliferation. Assays such as CellTiter-Glo and MTT are commonly employed for this purpose. chemsrc.comnih.govnih.govresearcher.lifemedchemexpress.comreactionbiology.commdpi.com

The CellTiter-Glo assay measures the number of viable cells based on the presence of ATP, generating a luminescent signal proportional to ATP levels. reactionbiology.commdpi.comcore.ac.uk This assay is often used to assess cell viability after compound treatment and is suitable for high-throughput screening. reactionbiology.comcore.ac.uk this compound induced R7T1 cell proliferation with an EC50 value of 0.28 μM as determined by a cell viability assay. chemsrc.com

The MTT assay is a colorimetric method that determines cell viability based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. reactionbiology.commdpi.com While widely used, the MTT assay can sometimes yield incorrect results due to chemical interactions with certain compounds. mdpi.com The CellTiter-Glo assay is considered to have higher accuracy and sensitivity compared to the MTT assay for evaluating the cytotoxicity of certain compounds. mdpi.com

Studies have shown that this compound did not adversely affect human islet cell viability. nih.gov However, this compound also exhibits significant cytotoxicity towards certain acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cell lines, with low IC50 values. medchemexpress.com this compound and its analogues have been shown to induce apoptosis, as measured by increased Caspase 3/7 activity. nih.gov

Computational Modeling for Structure-Activity Relationship and Pharmacokinetic Predictions

Computational modeling plays a role in understanding the structure-activity relationships (SAR) of this compound and predicting its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models aim to quantitatively correlate the chemical structure of a compound with its biological effects. nih.govucl.ac.uk These models can use physicochemical properties of a compound to predict its effects in different models. ucl.ac.uk

Computational models, including QSAR and physiologically based pharmacokinetic (PBPK) modeling, are used to predict pharmacokinetic properties such as oral absorption, liver microsomal clearance, and oral bioavailability. nih.gov These in silico methods can help fill data gaps and guide future studies. nih.gov

Computer simulations have suggested that this compound exhibits favorable pharmacokinetic characteristics and binding strength with acetylcholinesterase and neurotrophic factors, indicating potential for treating conditions like Alzheimer's disease. medchemexpress.com Docking studies and molecular dynamics simulations are also employed in computational modeling to understand the interaction between compounds and their protein targets. researchgate.net

Computational modeling assists in the design of new compounds by providing insights into how structural modifications can influence biological activity and pharmacokinetic profiles. ucl.ac.ukresearchgate.netmdpi.com

Q & A

What is the molecular mechanism by which WS6 neutralizes beta-coronaviruses?

Level: Basic

Answer: this compound targets a conserved helical epitope in the S2 subunit of the coronavirus spike protein. Structural studies (2-Å resolution crystallography) reveal that this compound binds to a hydrophobic cluster spanning three helical turns, disrupting the transition from pre-fusion to post-fusion conformations. This inhibits viral fusion with host cell membranes, effectively neutralizing SARS-CoV-2 variants and related coronaviruses .

Key Methodology:

- X-ray crystallography to resolve the this compound-S2 peptide complex.

- Pseudotyped lentivirus assays to measure neutralization potency across variants.

What experimental models validate this compound's neutralizing efficacy?

Level: Basic

Answer: this compound's efficacy is tested using:

- 293 flpin-TMPRSS2-ACE2 cells for pseudovirus entry assays.

- BHK21-ACE2 cells to confirm neutralization in alternative cell lines.

- ELISA and Biolayer Interferometry (BLI) to quantify binding affinity to spike proteins of SARS-CoV-2, SARS-CoV, MERS-CoV, and animal coronaviruses .

Data Example:

- This compound neutralizes Omicron (B.1.1.529) with an IC50 of 0.08 µg/mL, comparable to ancestral strains (D614G IC50: 0.05 µg/mL) .

How is the structural basis of this compound's epitope recognition determined?

Level: Advanced

Answer: Researchers use cryo-electron microscopy (cryo-EM) and X-ray crystallography to map this compound's binding interface. Overlaying this compound-S2 complexes with pre-fusion spike trimers shows steric clashes, confirming that this compound binding destabilizes the pre-fusion conformation. Mutagenesis of the helical epitope (e.g., L981A, F983A) abolishes neutralization, validating the structural model .

How do researchers assess this compound's cross-reactivity with emerging variants?

Level: Advanced

Answer: A three-pronged approach is employed:

Pseudovirus neutralization assays against variants (e.g., Alpha, Delta, Omicron).

BLI binding kinetics to quantify affinity changes for variant spikes.

Cell-surface spike binding assays to confirm recognition of divergent coronaviruses (e.g., hCoV-HKU1, Pangolin-CoV).

Critical Finding:

- This compound maintains neutralization against all SARS-CoV-2 variants tested but shows reduced efficacy against MERS-CoV due to epitope divergence .

How can contradictory data on this compound's breadth of neutralization be resolved?

Level: Advanced

Answer: Discrepancies often arise from methodological differences:

- Assay sensitivity: Pseudovirus vs. live-virus assays may yield varying IC50 values.

- Epitope accessibility: Conformational dynamics of spike proteins in vitro vs. in vivo.

- Statistical validation: Triplicate technical replicates and independent biological repeats (e.g., 2-3 replicates per experiment) reduce variability .

Example: BLI may show strong binding to HKU1 spike, but neutralization assays fail due to post-attachment entry mechanisms.

What techniques identify this compound's supersite of vulnerability?

Level: Advanced

Answer: Comparative epitope mapping using:

- Alanine-scanning mutagenesis of the S2 helix.

- Competition assays with other cross-reactive antibodies (e.g., COV44-62).

- Conservation analysis across beta-coronavirus sequences to identify invariant residues .

How is this compound's inhibition of viral fusion experimentally validated?

Level: Basic

Answer: Cell-cell fusion assays are performed:

Cells expressing spike protein (effector cells) are mixed with ACE2-expressing target cells.

This compound is added to inhibit syncytia formation.

Fusion inhibition is quantified via fluorescence or luciferase reporter systems .

What bioinformatics tools analyze this compound's epitope conservation?

Level: Advanced

Answer: Phylogenetic analysis using tools like:

- MAFFT for multiple sequence alignment of beta-coronavirus spikes.

- PDBsum to map epitope residues on 3D structures.

- SWISS-MODEL to predict epitope accessibility in novel variants .

How do researchers ensure reproducibility in this compound neutralization assays?

Level: Methodological

Answer: Key steps include:

- Standardized cell lines (e.g., 293 flpin-TMPRSS2-ACE2).

- Normalization to controls: RBD-specific antibodies (e.g., WS4) as negative controls.

- Data transparency: Full disclosure of replicates, raw data tables, and assay conditions in supplementary materials .

What strategies optimize this compound for therapeutic development?

Level: Advanced

Answer: Structure-guided engineering focuses on:

- Affinity maturation via site-saturation mutagenesis of this compound's CDRs.

- Humanization of murine this compound using CDR grafting onto human IgG frameworks.

- Bispecific designs pairing this compound with RBD-targeting antibodies for enhanced breadth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。